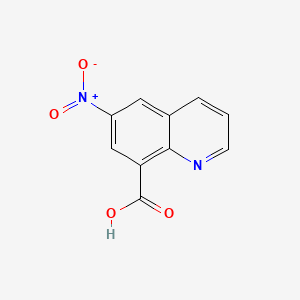

6-Nitroquinoline-8-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-nitroquinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-10(14)8-5-7(12(15)16)4-6-2-1-3-11-9(6)8/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUCNXBOHHWZQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220866 | |

| Record name | 6-Nitro-8-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70585-52-3 | |

| Record name | 6-Nitro-8-quinolinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070585523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitro-8-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-NITRO-8-QUINOLINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79SQ9YL7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structure Function Relationships and Mechanistic Insights for 6 Nitroquinoline 8 Carboxylic Acid and Analogues

Molecular Interactions and Spectroscopic Characterization

The physical and chemical properties of 6-Nitroquinoline-8-carboxylic acid are deeply rooted in its molecular structure and the non-covalent interactions it forms. Spectroscopic and crystallographic techniques provide a window into these fundamental characteristics.

Hydrogen Bonding Networks in Co-crystals involving 6-Nitroquinoline-8-carboxylic Acid

The formation of co-crystals offers a powerful method to understand the hydrogen bonding capabilities of 6-Nitroquinoline-8-carboxylic acid. In a notable example, a co-crystal was formed between 6-nitroquinoline (B147349) and 3-chloro-2-nitrobenzoic acid. iucr.org The primary interaction stabilizing this co-crystal is a short hydrogen bond between the carboxylic acid group of the benzoic acid derivative and the nitrogen atom of the quinoline (B57606) ring. iucr.orgiucr.orgnih.gov

| Co-crystal Components | Hydrogen Bond Type | O···N Distance (Å) | Reference |

| 6-Nitroquinoline & 3-Chloro-2-nitrobenzoic acid | O—H···N | Data not specified in abstract | iucr.org |

| 6-Methylquinoline & 2-Chloro-4-nitrobenzoic acid | O—H···N | 2.5452 (12) | iucr.org |

| 6-Methylquinoline & 3-Chloro-2-nitrobenzoic acid | O—H···N | 2.5640 (17) | iucr.org |

| 6-Methylquinoline & 4-Chloro-2-nitrobenzoic acid | O—H···N | 2.515 (2) | iucr.org |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in Quinoline Systems

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a critical tool for identifying the functional groups within quinoline systems. The spectra of these molecules are characterized by a series of bands corresponding to the vibrational modes of the quinoline core, the nitro group, and the carboxylic acid moiety.

For quinoline derivatives, characteristic bands for the C=C and C=N stretching vibrations of the aromatic rings are typically observed. The presence of the nitro group introduces strong symmetric and asymmetric stretching vibrations. The carboxylic acid group is identifiable by the characteristic O-H stretching vibration, which is often broad due to hydrogen bonding, and the C=O stretching vibration of the carbonyl group. researchgate.net Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate theoretical vibrational frequencies, which aids in the assignment of the experimentally observed bands.

Advanced Structural Elucidation via X-ray Diffraction of Nitroquinoline Derivatives

For instance, in the co-crystal of 3-chloro-2-nitrobenzoic acid and 6-nitroquinoline, X-ray analysis would pinpoint the exact geometry of the hydrogen bond between the two components, including the O···N distance and the linearity of the bond. iucr.org Furthermore, it elucidates other non-covalent interactions, such as π–π stacking between the aromatic rings of adjacent quinoline and benzoic acid molecules, which contribute to the stability of the crystal lattice. iucr.orgnih.gov These detailed structural parameters are invaluable for understanding the relationship between the molecular structure and the macroscopic properties of the material. orgchemres.org

| Compound/Co-crystal | Crystal System | Space Group | Key Structural Features | Reference |

| 2-chloro-4-nitrobenzoic acid–6-methylquinoline | Monoclinic | P21/c | Layer structure parallel to the bc plane | nih.gov |

| 2-chloro-5-nitrobenzoic acid–6-methylquinoline | Monoclinic | P21/c | Column along the a-axis direction | nih.gov |

| 3-chloro-2-nitrobenzoic acid–6-methylquinoline | Orthorhombic | P212121 | Layer parallel to the ab plane | nih.gov |

| 4-chloro-2-nitrobenzoic acid–6-methylquinoline | Monoclinic | P21/n | Three-dimensional network | nih.gov |

Electronic Structure and Reactivity Profiling

The electronic properties of 6-Nitroquinoline-8-carboxylic acid, particularly the influence of the electron-withdrawing nitro group, are central to its reactivity. Theoretical and experimental methods are used to probe these characteristics.

Theoretical Investigations of Electronic Properties of Nitroquinolines

Theoretical studies, primarily using Density Functional Theory (DFT), provide deep insights into the electronic structure of nitroquinolines. frontiersin.org These calculations can determine the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and other quantum chemical parameters. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the quinoline ring system. nih.govresearchgate.net

The electron-withdrawing nature of the nitro group lowers the energy of the LUMO, making the molecule a better electron acceptor. frontiersin.org This is a key factor in its redox behavior. Molecular electrostatic potential (MEP) maps, generated from these calculations, visualize the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for nucleophilic and electrophilic attack. mdpi.com For 6-Nitroquinoline-8-carboxylic acid, the area around the nitro group and the acidic proton of the carboxyl group would be expected to show distinct electrostatic features.

| Parameter | Description | Influence of Nitro Group | Reference |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Generally lowered | |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Significantly lowered | frontiersin.org |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Reduced, indicating higher reactivity | |

| Electronegativity | Measure of the ability to attract electrons | Increased | frontiersin.org |

| Electrophilicity Index | Measure of the electrophilic character | Increased | frontiersin.org |

Redox Behavior of Nitroquinoline Systems and Nitro Group Bioreduction

The redox behavior of nitroquinolines is a critical aspect of their chemical and biological activity. The nitro group can undergo a series of reduction reactions, accepting up to six electrons to ultimately form an amine group (-NH2). nih.govyoutube.com This process often proceeds through highly reactive intermediates, such as the nitro radical anion and the hydroxylamine. nih.gov

In biological systems, the reduction of the nitro group is often catalyzed by enzymes called nitroreductases. The one-electron reduction potential of a nitroquinoline is a key determinant of its rate of bioreduction. For many nitroquinolines, this reduction process can lead to futile redox cycling in the presence of oxygen, where the initially formed nitro radical anion is re-oxidized back to the parent nitro compound, consuming oxygen in the process. Under hypoxic (low oxygen) conditions, further reduction to the corresponding amine can occur. This differential behavior under aerobic and hypoxic conditions is a significant feature of their reactivity profile. The electrochemical behavior of quinoline derivatives can be studied using techniques like cyclic voltammetry, which can reveal the potentials at which these electron transfer processes occur. researchgate.netmdpi.commdpi.com

Excited-State Dynamics and Proton Transfer Processes in Hydroxyquinolines

The photophysical and photochemical properties of hydroxyquinolines, such as 6-hydroxyquinoline (B46185) (6-HQ), offer significant insights into the excited-state dynamics that may be analogous to those in related structures like 6-nitroquinoline-8-carboxylic acid. Upon photoexcitation, many hydroxyquinoline derivatives exhibit a phenomenon known as excited-state intramolecular proton transfer (ESIPT). nih.gov This process involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the quinoline ring within the same molecule, leading to the formation of a transient zwitterionic tautomer. researchgate.netfigshare.comacs.org

The efficiency and dynamics of ESIPT are highly dependent on the molecular environment. In aqueous solutions, the proton transfer in 6-hydroxyquinoline is often mediated by a hydrogen-bonded water bridge. nih.gov The phenolic group of hydroxyquinolines becomes more acidic, and the ring nitrogen becomes more basic in the excited state, which drives the proton transfer. researchgate.net The rate of this two-stage prototropic change from the neutral molecule to the zwitterion in ethanol (B145695) or neutral aqueous solution is generally slower than the rate of fluorescence emission. researchgate.net However, in acidic or alkaline solutions, the corresponding one-stage processes can be significantly faster. researchgate.net

Studies on isolated hydroxyquinoline molecules have revealed differences in their excited-state dynamics. For instance, a qualitative difference was observed between 8-hydroxyquinoline (B1678124) (8-HQ) and 6-hydroxyquinoline (6-HQ). After initial excitation, the probe signal for 8-HQ decays in 0.37 picoseconds, whereas 6-HQ exhibits a much longer time constant of 10.4 picoseconds. nih.gov This highlights the influence of the position of the hydroxyl group and the presence of intramolecular hydrogen bonds on the relaxation pathways. nih.gov The excited-state dynamics of these molecules are complex and can involve conical intersections, which are points of degeneracy between electronic states that facilitate rapid non-radiative decay. nih.gov

The surrounding medium also plays a crucial role. For example, the fluorescence characteristics of 6-hydroxyquinoline in a Nafion film, a perfluorinated polymer, show a single emission band corresponding to the protonated form. nih.gov The decay of this fluorescence is complex, fitting to two or three exponential functions depending on the emission wavelength, suggesting the involvement of closely lying charge transfer states or excited-state proton transfer processes. nih.gov In ice, the rate of excited-state proton transfer in 6-hydroxyquinoline and 7-hydroxyquinoline (B1418103) decreases as the temperature is lowered. figshare.comacs.org Below 173 K, the proton transfer process becomes much slower than radiative and non-radiative decay rates. figshare.comacs.org The addition of acetic acid can significantly increase the proton transfer rate at lower temperatures by facilitating direct proton transfer to water-acetic acid complexes. figshare.comacs.org

Table 1: Excited-State Dynamics Parameters for Hydroxyquinoline Analogues

| Compound | Environment | Observed Process | Key Findings |

|---|---|---|---|

| 6-Hydroxyquinoline | Aqueous Solution | Solvent-assisted ESIPT | Proton transfer mediated by water bridge. nih.gov |

| 6-Hydroxyquinoline | Ethanol/Neutral Water | Two-stage prototropic change | Slower than fluorescence emission. researchgate.net |

| 8-Hydroxyquinoline | Isolated | Rapid decay | Decays to zero in 0.37 ps. nih.gov |

| 6-Hydroxyquinoline | Isolated | Slower decay | Time constant of 10.4 ps. nih.gov |

| 6-Hydroxyquinoline | Nafion Film | Protonation | Single emission band from protonated form. nih.gov |

Mechanistic Pathways of Biological Activity (excluding clinical data)

Molecular Target Interaction Mechanisms of Nitroquinolines

The biological activities of nitroquinolines are often attributed to their interactions with cellular macromolecules, particularly DNA and enzymes. nih.gov While specific data for 6-nitroquinoline-8-carboxylic acid is limited, the mechanisms of related nitroquinoline compounds, such as 4-nitroquinoline-1-oxide (4-NQO), have been extensively studied. These compounds are known to be potent mutagens and carcinogens that exert their effects after metabolic activation.

Activated nitroquinolines can form adducts with DNA, primarily at the C8 and N2 positions of guanine (B1146940) and the N6 position of adenine (B156593). These adducts can disrupt the normal structure and function of DNA, leading to mutations and cell death. nih.gov The interaction is not limited to covalent binding; nitroquinoline derivatives can also intercalate into the DNA double helix. biorxiv.org This non-covalent insertion of the planar quinoline ring between DNA base pairs can cause structural distortions, such as unwinding and lengthening of the helix, which can interfere with DNA replication and transcription. biologyinsights.compatsnap.com

Furthermore, some quinoline-based compounds have been shown to inhibit the activity of enzymes that act on DNA, such as DNA methyltransferases and topoisomerases. nih.govbiorxiv.org Inhibition of these enzymes can disrupt crucial cellular processes, including the regulation of gene expression and the maintenance of DNA topology. nih.gov For instance, some quinoline analogs have been found to intercalate into DNA at sites bound by DNA methyltransferases, leading to a conformational change that inhibits the enzyme's catalytic activity. biorxiv.org

Bioreduction Pathways of Nitro Groups and Reactive Intermediate Formation

The biological effects of nitroaromatic compounds, including nitroquinolines, are critically dependent on the metabolic reduction of the nitro group. nih.govnih.gov This bioreduction is an essential activation step that leads to the formation of highly reactive intermediates. nih.gov The process involves the transfer of up to six electrons to the nitro group, ultimately forming the corresponding amine derivative. nih.gov This reduction is typically carried out by various cellular enzymes, such as nitroreductases, using NADH or NADPH as reducing agents. nih.gov

The reduction of the nitro group proceeds through several key intermediates, including the nitroso and hydroxylamino derivatives. nih.gov These intermediates are often more reactive and toxic than the parent nitro compound. nih.gov For example, the reduction of 4-nitroquinoline-1-oxide (4-NQO) to the proximate carcinogen 4-hydroxyaminoquinoline-1-oxide is a crucial step in its mechanism of action. Cells with an enhanced capacity to perform this bioreduction show increased DNA damage upon exposure to 4-NQO.

The formation of these reactive intermediates can lead to a variety of cellular damage. They can covalently bind to cellular macromolecules like DNA and proteins, leading to adduct formation and subsequent cellular dysfunction. nih.gov The reduction process can also generate reactive oxygen species (ROS), such as superoxide (B77818) radicals, which can induce oxidative stress and further damage cellular components. nih.gov The specific pathway of bioreduction and the stability of the resulting intermediates are influenced by the specific structure of the nitroquinoline and the metabolic capabilities of the cell.

Intercalation Mechanisms with Cellular Components (e.g., DNA)

Intercalation is a primary mechanism by which planar aromatic molecules, including quinoline derivatives, interact with DNA. biologyinsights.comwikipedia.org This process involves the insertion of the flat aromatic ring system of the molecule between adjacent base pairs of the DNA double helix. biologyinsights.compatsnap.com This interaction is driven by non-covalent forces, primarily π-π stacking interactions between the aromatic rings of the intercalator and the DNA bases. biologyinsights.com

The intercalation of a molecule into the DNA helix induces significant structural changes. It forces the base pairs apart, leading to an increase in the helical rise and an unwinding of the double helix. biologyinsights.com These distortions can interfere with fundamental cellular processes that rely on the normal structure of DNA, such as replication, transcription, and repair. patsnap.com For example, the presence of an intercalated molecule can stall the progression of DNA and RNA polymerases, leading to the inhibition of DNA synthesis and gene expression. biologyinsights.com

The binding affinity and sequence specificity of intercalation are influenced by the structure of the quinoline derivative. nih.gov Factors such as the size and planarity of the aromatic system, as well as the nature and position of substituents, play a crucial role. For some nitroquinolines, like 4-nitroquinoline-1-oxide (4-NQO), studies with deoxydinucleotides have shown that the orientation of the intercalated molecule can vary depending on the DNA sequence. For instance, in complexes with (dpCpG)2 and (dpGpC)2, the nitro group of 4-NQO is thought to lie in the major groove, while in complexes with (dpTpA)2 and (dpApT)2, it appears to project into the minor groove. This highlights the nuanced nature of DNA intercalation by nitroquinoline compounds.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 6-Hydroxyquinoline | 6-HQ |

| 8-Hydroxyquinoline | 8-HQ |

| 4-Nitroquinoline-1-oxide | 4-NQO |

| Nicotinamide adenine dinucleotide | NADH |

| Nicotinamide adenine dinucleotide phosphate | NADPH |

Advanced Applications and Materials Science Perspectives

Role as Building Blocks in Organic Synthesis

The quinoline (B57606) scaffold is a ubiquitous feature in natural products and biologically active compounds. nih.gov The presence of reactive handles—the nitro and carboxylic acid groups—on the 6-Nitroquinoline-8-carboxylic acid framework significantly enhances its utility as a versatile building block for chemists. These groups provide specific sites for chemical modification, allowing for the strategic construction of more elaborate molecular architectures. The compound is often categorized as a heterocyclic building block, similar to its various isomers. bldpharm.combldpharm.com

6-Nitroquinoline-8-carboxylic acid serves as an ideal starting material for the synthesis of complex, polycyclic heterocyclic systems. The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions. The carboxylic acid group can be converted into esters, amides, or other derivatives to build out molecular complexity.

A pertinent example of this strategy involves the use of a related nitroquinoline carboxylic acid derivative in the synthesis of fused heterocyclic systems. In one such synthesis, an 8-nitroquinoline (B147351) carboxylic acid precursor was used to create a sigmaaldrich.comDiazepino[2,3-h]quinolone carboxylic acid. semanticscholar.org This was achieved by first reducing the nitro group to an amine and then performing a lactamization reaction. semanticscholar.org This demonstrates a clear pathway where the functional groups of a nitroquinoline carboxylic acid direct the formation of more complex, multi-ring structures, highlighting its role as a key precursor.

Beyond being a precursor, the compound functions as a critical intermediate in multi-step synthetic sequences. Its derivatives are instrumental in creating molecules with specific functions, such as biological activity or catalytic prowess. For instance, research into nitrated quinoline derivatives has led to the discovery of promising antileishmanial agents, underscoring the role of the nitroquinoline scaffold as an intermediate in medicinal chemistry. researchgate.net

Furthermore, the carboxylic acid group enables these molecules to act as ligands, binding to metal centers to form organometallic complexes. Research has shown that quinoline carboxylic acids can form stable complexes with metals like rhenium. rsc.org These oxorhenium(V) complexes have demonstrated potential as catalysts in important organic reactions, such as the epoxidation of olefins. rsc.org This application positions 6-Nitroquinoline-8-carboxylic acid as a valuable intermediate in the development of advanced catalytic systems.

Functional Materials Development

The inherent electronic and structural properties of 6-Nitroquinoline-8-carboxylic acid make it a candidate for the development of new functional materials. The extended aromatic system of the quinoline core, modified by a potent electron-withdrawing group (nitro) and a conjugating group (carboxylic acid), is central to these potential applications.

Heterocyclic aromatic compounds are a foundational class of materials explored for use in electro- and opto-electronic devices. researchgate.net While direct integration of 6-Nitroquinoline-8-carboxylic acid into an organic semiconductor has not been extensively documented, its molecular features are highly relevant. The planar, π-conjugated quinoline system facilitates charge transport, a key requirement for semiconductor performance. The strong electron-withdrawing nature of the nitro group would significantly lower the energy levels of the molecular orbitals (LUMO), suggesting it could be investigated as an n-type (electron-transporting) material in organic electronic devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The same electronic features that make 6-Nitroquinoline-8-carboxylic acid interesting for semiconductors also make it a potential chromophore, the basis of a dye molecule. researchgate.net The structure contains a π-conjugated system that can absorb light in the ultraviolet or visible spectrum. The presence of the nitro group and carboxylic acid on the quinoline ring can create an intramolecular charge-transfer character upon photoexcitation. This is a common design principle for organic dyes. The specific color and properties would depend on the electronic interplay between these groups, making it a candidate for investigation in the synthesis of new dyestuffs. researchgate.net

Supramolecular Chemistry and Crystal Engineering

Crystal engineering is the design and synthesis of solid-state structures with desired properties, built upon an understanding of intermolecular interactions. 6-Nitroquinoline-8-carboxylic acid is an excellent candidate for this field due to its multiple functional groups capable of forming strong, directional, non-covalent bonds.

The carboxylic acid group is a powerful hydrogen-bond donor (-OH) and acceptor (C=O). The nitro group contains two strong hydrogen-bond acceptor sites (the oxygen atoms), and the nitrogen atom of the quinoline ring can also act as a hydrogen-bond acceptor. These features allow the molecule to self-assemble into predictable patterns, or "supramolecular synthons."

Research on the co-crystal of the related compound 6-Nitroquinoline (B147349) with fumaric acid provides a clear example of these principles in action. researchgate.net X-ray diffraction studies of this co-crystal revealed that O-H···N and C-H···O hydrogen bonds were responsible for the formation of a heterodimer structure. researchgate.net Similarly, one can predict that 6-Nitroquinoline-8-carboxylic acid would form robust hydrogen-bonding networks, such as dimers formed via its carboxylic acid groups, and further extended structures through interactions with the nitro groups. Additionally, the planar quinoline rings are prone to π–π stacking interactions, which would further stabilize the resulting crystal lattice. This ability to direct its own assembly into ordered, solid-state architectures makes it a valuable tool for crystal engineers designing new materials.

Interactive Table: Physicochemical Properties of 6-Nitroquinoline-8-carboxylic acid

| Property | Value | Source |

| CAS Number | 70585-52-3 | chemscene.com |

| Molecular Formula | C₁₀H₆N₂O₄ | chemscene.com |

| Molecular Weight | 218.17 g/mol | chemscene.com |

| Synonym | Ccris 6961 | chemscene.com |

Design and Characterization of Co-crystals featuring 6-Nitroquinoline-8-carboxylic Acid

The formation of co-crystals is a strategic approach to modify the physicochemical properties of active pharmaceutical ingredients (APIs) and other functional materials without altering their chemical structure. nih.gov Co-crystals consist of the target molecule and a selected "coformer" held together in a crystalline lattice by non-covalent interactions, most commonly hydrogen bonds. nih.govmdpi.com The selection of a suitable coformer is crucial and can improve properties such as solubility, stability, and bioavailability. nih.govmdpi.com

A notable example involves the co-crystallization of a related compound, 6-nitroquinoline, with fumaric acid. This organic co-crystal was successfully grown using the slow evaporation solution growth technique. researchgate.net Characterization using single-crystal X-ray diffraction (SCXRD) revealed that the co-crystal belongs to the monoclinic crystal system with a P21/n centrosymmetric space group. researchgate.net The formation of co-crystals can be predicted by analyzing the pKa values of the constituent acid and base components. mdpi.com

The characterization of co-crystals involves various analytical techniques. nih.gov Differential Scanning Calorimetry (DSC) is used to determine the melting point of the new crystalline phase, which is typically different from the melting points of the individual components. nih.gov X-ray diffraction, particularly powder X-ray diffraction (PXRD), confirms the formation of a new crystalline phase by showing unique diffraction peaks. nih.gov Spectroscopic methods like Fourier Transform Infrared (FTIR) and Raman spectroscopy are employed to study the intermolecular interactions, such as hydrogen bonds, formed between the API and the coformer in the co-crystal lattice. nih.gov

Table 1: Crystallographic Data for 6-Nitroquinoline Fumaric Acid Co-crystal

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Crystal Growth Method | Slow evaporation solution growth |

Data sourced from a study on a related 6-nitroquinoline co-crystal. researchgate.net

Intermolecular Interactions and Crystal Packing in Quinoline Adducts

The crystal structure and stability of quinoline adducts, including those of 6-Nitroquinoline-8-carboxylic acid, are governed by a network of intermolecular interactions. In quinolone carboxylic acid derivatives, molecules are rich in centers that can participate in non-covalent interactions, including hydrogen bond donors and acceptors and extended aromatic systems that allow for dispersion interactions. mdpi.com

In the case of the 6-nitroquinoline fumaric acid co-crystal, hydrogen bonds are the primary forces influencing the crystal structure. Specifically, O-H···N and C-H···O hydrogen bonds lead to the formation of a heterodimer. researchgate.net Analysis of the fingerprint plots from Hirshfeld surface analysis indicates that H···O interactions are dominant (41.9%), highlighting the crucial role of C-H···O hydrogen bonds in stabilizing the structure. researchgate.net

Electrocatalytic and Sensing Applications

The nitro group in 6-Nitroquinoline-8-carboxylic acid makes it an interesting candidate for electrocatalytic and sensing applications. Nitroaromatic compounds are a significant class of industrial chemicals and are also known environmental pollutants, making their detection and transformation an important area of research. mdpi.comrsc.org

Modified Electrodes for Chemical Transformations utilizing Nitroquinolines

Chemically modified electrodes (CMEs) are a cornerstone of modern electrochemistry, offering enhanced selectivity and sensitivity for various electrochemical reactions. mdpi.commdpi.com The modification of an electrode surface can confer new physicochemical properties, enabling control over the sensing interface at a molecular level. mdpi.com This is particularly useful for facilitating reactions that are kinetically slow at unmodified electrodes. mdpi.com

Transition metals and their complexes are often used as catalytic sites in modified electrodes. ias.ac.in For instance, a theoretical study explored the use of a vanadium(II) dioxide-modified electrode for the electrochemical determination of 4-nitroquinoline-N-oxide, a cancer marker. The presence of the nitro group allows for an efficient electroanalytical process. Similarly, electrodes modified with electropolymerized films of metal complexes, such as [Cr(v-tpy)2]3+, have been shown to electrocatalytically reduce nitric oxide. nih.gov The use of carbon-based materials like carbon nanotubes (CNTs) as a substrate for modification can further improve electron transfer rates compared to unmodified electrodes. mdpi.com

Table 2: Components of Modified Electrodes for Electrocatalysis

| Component | Function | Example |

|---|---|---|

| Substrate | Provides conductive surface | Glassy Carbon Electrode (GCE), Carbon Paste Electrode (CPE) mdpi.comias.ac.in |

| Modifier | Provides catalytic activity/selectivity | Vanadium(II) dioxide, Metal complexes, Polymers mdpi.comnih.gov |

Development of Sensing Platforms based on Nitroaromatics

The detection of nitroaromatic compounds is crucial for environmental monitoring and security applications. rsc.orgnih.gov Various sensing platforms have been developed, often relying on the electron-deficient nature of the nitroaromatic ring.

Luminescent sensors, particularly those based on coordination polymers and lanthanide-organic complexes, are widely studied. nih.govnih.gov The sensing mechanism often involves fluorescence quenching. When the nitroaromatic analyte interacts with the fluorescent sensor molecule (fluorophore), typically through π-π stacking interactions, the fluorescence intensity of the sensor is diminished. nih.gov The efficiency of this quenching can be quantified by the Stern-Volmer constant (Ksv). For example, a Cd(II)-based coordination polymer used for detecting 2,4,6-trinitrophenol exhibited a Ksv of 6.047 × 10³ M⁻¹. nih.gov

Chemiresistive sensors offer another powerful approach for detecting nitroaromatic compounds. mdpi.com These sensors measure the change in electrical resistance of a sensing material upon exposure to the analyte. rsc.org Materials like polyaniline (PANI) sprayed on filter paper have been used to create chemiresistive sensors capable of detecting nitroaromatics like 2,4,6-trinitrotoluene (B92697) (TNT) and picric acid (PA) at parts-per-billion (ppb) levels. mdpi.com Improving the sensitivity and specificity of these sensors can be achieved by modifying the electrode with a Lewis base, which has a charge-transfer interaction with the nitroaromatic compounds. elsevier.com

Table 3: Performance of Selected Nitroaromatic Sensors

| Sensor Type | Sensing Material | Analyte | Detection Limit |

|---|---|---|---|

| Fluorescence Quenching | Cd(II) Coordination Polymer | 2,4,6-Trinitrophenol | 0.260 µM nih.gov |

| Chemiresistive | Polyaniline (PANI) on filter paper | 2,4,6-Trinitrotoluene (TNT) | 0.094 ppb mdpi.com |

Theoretical and Computational Studies on 6 Nitroquinoline 8 Carboxylic Acid Systems

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for the structural elucidation of complex organic molecules. These methods provide a detailed understanding of molecular geometries, electronic distributions, and intermolecular interactions.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It has been widely applied to study various quinoline (B57606) derivatives, providing valuable information on their optimized geometries, bond lengths, bond angles, and electronic properties. researchgate.netmdpi.com For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine the optimized structure of related molecules, showing good agreement with experimental data from X-ray crystallography. mdpi.com

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding the reactivity and electronic transitions of a molecule. The HOMO-LUMO energy gap is a key parameter that reflects the molecule's chemical stability and reactivity. For example, in a study of 8-hydroxyquinolinesuccinate, the HOMO-LUMO energy gap was calculated to be 4.52 eV using DFT, indicating its electronic characteristics. researchgate.net Similar calculations for 6-nitroquinoline-8-carboxylic acid would reveal the influence of the nitro and carboxylic acid groups on the electronic distribution and reactivity of the quinoline core.

Table 1: Illustrative DFT-Calculated Parameters for a Quinoline Derivative

| Parameter | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| Energy Gap (ΔE) | 4.5 eV |

| Dipole Moment | 3.5 D |

Understanding the packing of molecules in a crystal is essential for predicting the physical properties of solid-state materials. Energy frameworks are a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. nih.govmdpi.com This method, often implemented in software like CrystalExplorer, calculates the electrostatic, polarization, dispersion, and repulsion components of the total interaction energy between pairs of molecules. nih.gov

The analysis of Hirshfeld surfaces provides a visual representation of intermolecular contacts and their relative contributions to the crystal packing. For example, in a study of a quinoline-4-carboxylate (B1235159) derivative, Hirshfeld analysis revealed that H⋯H, H⋯O/O⋯H, H⋯Cl/Cl⋯H, and C⋯C interactions were the most significant. The calculation of interaction energies further quantifies the strength of these contacts. For instance, C—H⋯O and C—H⋯Cl hydrogen bond energies were calculated to be -45.4 kJ mol⁻¹ and -37.4 kJ mol⁻¹, respectively, highlighting their importance in the crystal packing.

For 6-nitroquinoline-8-carboxylic acid, such an analysis would be crucial to understand how the nitro and carboxylic acid groups participate in hydrogen bonding and other non-covalent interactions, which in turn dictate the crystal's stability and properties. The energy frameworks would illustrate the topology and strength of these interactions, showing, for example, that dispersion forces often play a dominant role in the stabilization of such crystal structures. mdpi.comresearchgate.net

Table 2: Representative Interaction Energies in a Molecular Crystal

| Interaction Type | Energy (kJ/mol) |

| Electrostatic | -50 |

| Dispersion | -85 |

| Repulsion | 60 |

| Total | -75 |

Reaction Pathway and Transition State Analysis

Computational chemistry is also a powerful tool for investigating reaction mechanisms, allowing for the exploration of potential energy surfaces, the identification of transition states, and the calculation of activation barriers.

The synthesis of substituted quinolines can be complex, often yielding a mixture of isomers. Theoretical modeling can help to understand and predict the regioselectivity of these reactions. For example, a combined experimental and theoretical study on the nitration of tetrahydroquinoline investigated the reaction pathways leading to different nitro isomers. researchgate.net By calculating the energies of the intermediate σ-complexes for the formation of each isomer, the study could rationalize the observed product distribution. researchgate.net

A similar approach could be applied to model the synthesis of 6-nitroquinoline-8-carboxylic acid. This would involve calculating the activation energies for the nitration at different positions of the quinoline-8-carboxylic acid ring, thus predicting the most favorable reaction pathway to obtain the desired 6-nitro isomer. Such studies can guide the optimization of reaction conditions to improve the yield and selectivity of the synthesis. researchgate.net

Nitroquinoline derivatives can act as "caging" groups for carboxylic acids, where the acid is released upon photolysis. Understanding the mechanism of this photorelease is crucial for designing efficient photolabile protecting groups. wiley-vch.de Computational studies can elucidate the complex photochemical pathways involved. researchgate.net

For related nitro-containing caging groups, DFT calculations have been used to study the photolysis mechanisms. These studies have proposed that upon photoexcitation, the molecule can undergo an intramolecular rearrangement to form a transient intermediate, which then decomposes to release the carboxylic acid. researchgate.net The calculations can identify the key intermediates and transition states on the excited-state potential energy surface, providing insights into the factors that control the efficiency and rate of the photorelease. For instance, theoretical calculations on a nitroindoline-based caging group revealed that the reaction proceeds through a triplet state.

In Silico Screening and Molecular Design Principles for Quinoline Derivatives

Computational methods are increasingly used in the early stages of drug discovery for in silico screening of large compound libraries and for guiding the design of new molecules with desired biological activities. frontiersin.orgresearchgate.netmdpi.com

Quinoline derivatives are known to possess a wide range of biological activities, and computational approaches are employed to identify promising candidates and understand their mechanism of action. researchgate.netmdpi.comnih.gov Methods such as quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular docking are used to design novel quinoline derivatives. nih.govmdpi.commdpi.com For example, 3D-QSAR models have been developed for quinoline derivatives to predict their anticancer activity. mdpi.com These models identify the key structural features that are important for biological activity and can be used to virtually screen new compounds. mdpi.com

Molecular docking studies can predict the binding mode of quinoline derivatives to their biological targets, such as enzymes or receptors. frontiersin.org This information is invaluable for understanding the structure-activity relationship and for designing more potent and selective inhibitors. The design of new 6-nitroquinoline-8-carboxylic acid derivatives with potential therapeutic applications could be guided by these in silico methods, allowing for the rational modification of the lead structure to optimize its interactions with a specific biological target.

Prediction of Molecular Interactions and Binding Affinities

Theoretical and computational methods are pivotal in elucidating the molecular interactions of 6-Nitroquinoline-8-carboxylic acid with biological targets. These approaches allow for a detailed understanding of the non-covalent forces that govern binding affinity and specificity, which is crucial for predicting the compound's biological activity.

Molecular docking simulations are another critical computational technique. These simulations predict the preferred orientation of a ligand when it binds to a target receptor, as well as the binding affinity. In the context of 6-Nitroquinoline-8-carboxylic acid, docking studies can be performed against various protein targets to identify potential biological activities. The binding energy, calculated from these simulations, provides a quantitative measure of the stability of the ligand-receptor complex. For example, in silico docking studies on similar quinoline derivatives have successfully predicted their binding modes and affinities with targets like HIV reverse transcriptase and various bacterial enzymes. nih.govnih.gov

The types of molecular interactions that can be predicted for 6-Nitroquinoline-8-carboxylic acid include:

Hydrogen Bonds: The carboxylic acid group is a primary site for hydrogen bonding, with the hydroxyl group acting as a donor and the carbonyl oxygen as an acceptor. The nitro group's oxygen atoms can also act as hydrogen bond acceptors.

π-π Stacking: The aromatic quinoline ring can engage in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site.

Electrostatic Interactions: The polarized nitro group and the deprotonated carboxylate (at physiological pH) can participate in strong electrostatic interactions with charged or polar residues.

Computational studies on analogous compounds, such as 2-Methyl-8-nitroquinoline, have utilized methods like DFT with the B3LYP functional and the 6-311++G(d,p) basis set to analyze molecular geometries, vibrational frequencies, and electronic properties. researchgate.net Such studies also employ molecular electrostatic potential (MEP) maps to visualize the electrophilic and nucleophilic regions of the molecule, further guiding the prediction of interaction sites. researchgate.net

The following table summarizes the predicted molecular interactions and their potential roles in the binding of 6-Nitroquinoline-8-carboxylic acid.

| Interaction Type | Potential Interacting Groups on 6-Nitroquinoline-8-carboxylic acid | Importance in Binding Affinity |

| Hydrogen Bonding | Carboxylic acid (-COOH), Nitro group (-NO2) | High |

| π-π Stacking | Quinoline ring system | Moderate to High |

| Electrostatic Interactions | Nitro group (-NO2), Carboxylate (-COO⁻) | High |

| Van der Waals Forces | Entire molecule | Moderate |

Rational Design of Derivatives for Specific Applications

The insights gained from theoretical and computational studies on 6-Nitroquinoline-8-carboxylic acid provide a solid foundation for the rational design of new derivatives with enhanced or specific biological activities. By modifying the core structure, it is possible to fine-tune the molecule's properties to improve its binding affinity, selectivity, and pharmacokinetic profile.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in this process. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netmdpi.com For nitroaromatic compounds, QSAR models have been developed to predict various biological endpoints, including toxicity and antimicrobial activity. mdpi.com Descriptors used in these models often include electronic parameters (such as HOMO and LUMO energies), steric parameters, and hydrophobicity, which can be calculated using computational methods.

The rational design of 6-Nitroquinoline-8-carboxylic acid derivatives can be guided by several strategies:

Modification of the Carboxylic Acid Group: The carboxylic acid at the 8-position is a key functional group for interaction. It can be esterified or converted to an amide to alter its hydrogen bonding capacity and polarity. For instance, creating a series of ester or amide derivatives and performing docking studies with a specific target can help identify substituents that lead to improved binding.

Modification of the Nitro Group: The nitro group at the 6-position is a strong electron-withdrawing group and can be crucial for activity. However, it can also be associated with toxicity. Reducing the nitro group to an amino group, as in the synthesis of 6-Aminoquinoline-8-carboxylic acid, can lead to derivatives with different biological profiles. Alternatively, replacing the nitro group with other electron-withdrawing groups like a cyano or a sulfonyl group could be explored to balance activity and toxicity.

In silico screening and virtual libraries are integral to the rational design process. By computationally generating a library of virtual derivatives of 6-Nitroquinoline-8-carboxylic acid and then using docking and QSAR models to predict their activity, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. Molecular dynamics simulations can further be employed to study the dynamic behavior of the designed derivatives within the binding site of a target, providing a more accurate assessment of their binding stability. nih.govnih.gov

The following table outlines potential design strategies and their expected impact on the properties of 6-Nitroquinoline-8-carboxylic acid derivatives.

| Design Strategy | Target Property to Modify | Rationale |

| Esterification of the carboxylic acid | Polarity, Hydrogen bonding | To improve cell permeability and alter binding interactions. |

| Amidation of the carboxylic acid | Hydrogen bonding, Steric bulk | To introduce new hydrogen bond donors/acceptors and explore steric effects. |

| Introduction of substituents on the quinoline ring | Electronic properties, Lipophilicity | To modulate π-system interactions and improve pharmacokinetic properties. |

| Reduction or replacement of the nitro group | Electronic properties, Toxicity | To reduce potential toxicity while maintaining or enhancing activity. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.